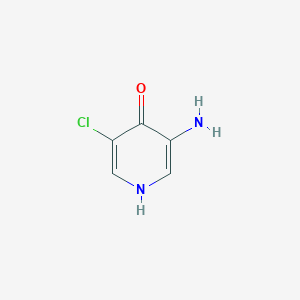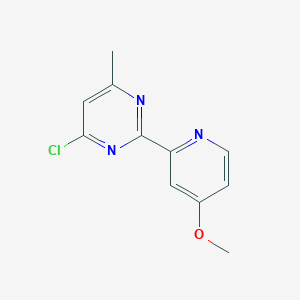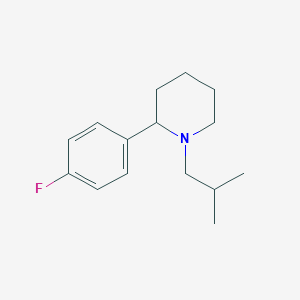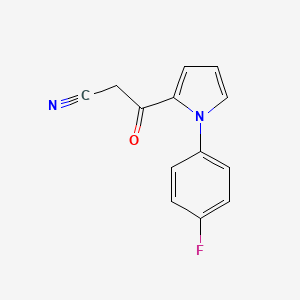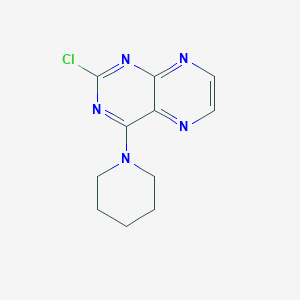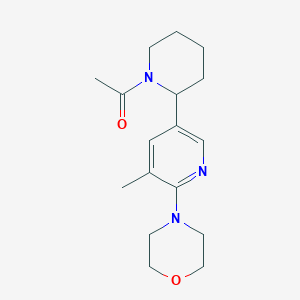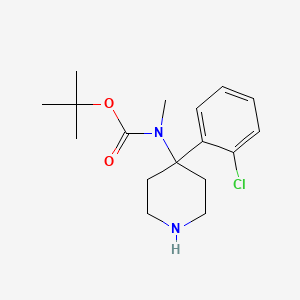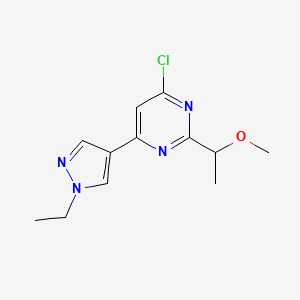
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through condensation reactions with hydrazines.
Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrimidine or pyrazole rings.
Substitution Products: Compounds where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-ethoxyethyl)pyrimidine
- 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxypropyl)pyrimidine
Uniqueness
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chloro group and the specific positioning of the pyrazole and methoxyethyl groups can influence its reactivity and interactions with biological targets.
属性
分子式 |
C12H15ClN4O |
|---|---|
分子量 |
266.73 g/mol |
IUPAC 名称 |
4-chloro-6-(1-ethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-4-17-7-9(6-14-17)10-5-11(13)16-12(15-10)8(2)18-3/h5-8H,4H2,1-3H3 |
InChI 键 |
FINLFCYUPDSOEY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
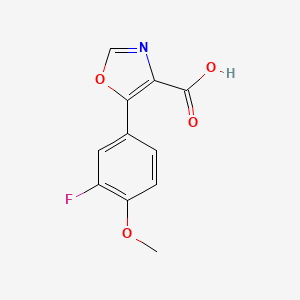
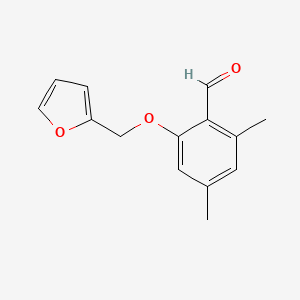
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
